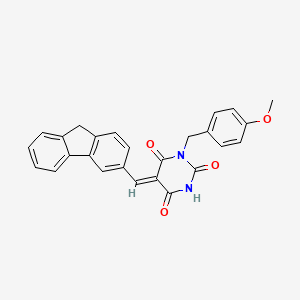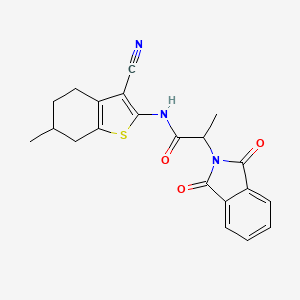methyl]phosphonate](/img/structure/B5083961.png)
diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate, also known as DAN, is a commonly used compound in scientific research. It is a phosphonate ester that has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been found to have a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of peptides and amino acids. It has also been used as a precursor for the synthesis of other phosphonate esters and as a chiral auxiliary in asymmetric synthesis. In addition, diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been found to be a useful tool in the study of enzyme mechanisms and in the development of enzyme inhibitors.
Wirkmechanismus
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate is a potent inhibitor of serine proteases, particularly trypsin and chymotrypsin. It acts by irreversibly binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. The mechanism of inhibition involves the formation of a covalent bond between the phosphonate group of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate and the active site serine residue of the enzyme. This results in the inactivation of the enzyme and the prevention of further catalytic activity.
Biochemical and Physiological Effects
diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been found to have anti-inflammatory properties and to inhibit the activity of certain cytokines. In addition, diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly reactive and can be used in small quantities to achieve the desired effect. However, there are also limitations to its use. diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate is a potent inhibitor of serine proteases, but it may not be effective against other types of enzymes. In addition, its irreversible mode of inhibition may make it difficult to study enzyme kinetics and other aspects of enzyme function.
Zukünftige Richtungen
There are a number of future directions for research involving diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate. One area of interest is the development of new phosphonate esters with improved properties for use in enzyme inhibition and other applications. Another area of interest is the study of the biochemical and physiological effects of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate in more detail, particularly in the context of its potential use as a therapeutic agent. Finally, there is a need for further research into the mechanism of action of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate and its interaction with enzymes and other biological molecules.
Synthesemethoden
The synthesis of diethyl [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate involves the reaction of diethyl phosphite with 4-nitrobenzoyl chloride and then with glycine. The final product is obtained by treating the resulting intermediate with hydroxylamine hydrochloride. The reaction proceeds in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of the reaction is usually high, and the purity of the product can be easily determined using analytical techniques such as NMR and IR spectroscopy.
Eigenschaften
IUPAC Name |
[diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2O7P/c1-3-19-22(18,20-4-2)11(21-12(13)15)9-5-7-10(8-6-9)14(16)17/h5-8,11H,3-4H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUCIFQBAURMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5083889.png)
![methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B5083910.png)

![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)
![methyl [(6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5083938.png)

![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)

![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)